molecular formula C15H17N7O2 B2711271 3-methoxy-1-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034508-77-3

3-methoxy-1-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2711271
CAS No.: 2034508-77-3
M. Wt: 327.348
InChI Key: WMTHWHNKORMOLE-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide moiety at position 4 is linked to an ethyl chain bearing a pyrazine-substituted imidazole. The pyrazine-imidazole side chain may enhance hydrogen-bonding interactions, while the methoxy group could modulate lipophilicity and metabolic stability .

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-21-10-11(15(20-21)24-2)14(23)19-6-8-22-7-5-18-13(22)12-9-16-3-4-17-12/h3-5,7,9-10H,6,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTHWHNKORMOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide, identified by CAS number 2034508-77-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N7O2C_{15}H_{17}N_{7}O_{2}, with a molecular weight of 327.34 g/mol. The structure features a pyrazole core linked to a pyrazinyl imidazole moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₇N₇O₂
Molecular Weight327.34 g/mol
CAS Number2034508-77-3

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, with many exhibiting a broad spectrum of pharmacological effects including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral

Anticancer Activity

Research indicates that compounds with similar structural features to this compound demonstrate significant anticancer properties. For instance, derivatives targeting specific cancer pathways have been reported to inhibit cell proliferation in various cancer cell lines. A study highlighted that pyrazole derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The pyrazole nucleus has demonstrated notable antimicrobial properties. Compounds related to this structure have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

In vitro studies have indicated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, providing evidence for their anti-inflammatory potential. This activity is particularly relevant in the context of diseases characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors include:

  • Substitution Patterns : Variations in the substitution on the pyrazole ring can enhance or diminish biological activity.
  • Linker Length : The length and nature of the linker between the pyrazole and other moieties (like the imidazole) can affect binding affinity to biological targets.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with enzymes or receptors.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Anticancer Study : A derivative was tested against breast cancer cell lines and showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential .
  • Antimicrobial Testing : A related pyrazole compound was evaluated against E. coli and exhibited an MIC of 4 µg/mL, comparable to standard treatments .
  • Inflammation Model : In a murine model of inflammation, a structurally similar compound reduced edema significantly compared to controls, supporting its use in inflammatory conditions .

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Activity
Research indicates that compounds structurally related to 3-methoxy-1-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide exhibit antihypertensive properties. For instance, similar imidazo[4,5-b]pyrazin derivatives have shown effectiveness in lowering blood pressure in experimental models, suggesting potential applications in treating hypertension .

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Studies on related pyrazole derivatives have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. The inhibition rates observed in these studies indicate that compounds like this compound may possess similar activities .

3. Anticancer Activity
Recent investigations into pyrazole derivatives have revealed promising anticancer properties. For example, compounds containing the pyrazole moiety have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, highlighting the potential of this compound as a candidate for cancer therapy .

Mechanistic Insights

Bioactivity Mechanisms
The bioactivity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, primarily due to the presence of the imidazole and pyrazole rings. These interactions facilitate binding to enzymes and receptors involved in various physiological processes.

Case Studies

Case Study 1: Antihypertensive Effects
In a study evaluating the antihypertensive effects of imidazo[4,5-b]pyrazin derivatives, compounds were administered to rat models. Results indicated a significant reduction in systolic blood pressure at doses ranging from 20 to 40 mg/kg, with sustained effects lasting several hours post-administration. This study underscores the therapeutic potential of related compounds for managing hypertension .

Case Study 2: Anti-inflammatory Activity
A series of synthesized pyrazole derivatives were tested for their anti-inflammatory activity using an edema model. The results demonstrated that certain derivatives exhibited a notable reduction in edema volume compared to the standard drug diclofenac, suggesting that this compound may also contribute to this effect through similar pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Yield HPLC Purity
3-Methoxy-1-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide (Target) Not Provided ~400 (estimated) Pyrazole core, methoxy, methyl, pyrazinyl-imidazole ethyl side chain N/A N/A
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) Not Provided 392.2 Pyrrole core, trifluoromethylpyridine, methylimidazole 35% 98.67%
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C21H22N6O 374.4 Pyrazolo[3,4-b]pyridine fused ring, ethyl, methyl, phenyl substituents N/A N/A

Key Observations:

Core Heterocycle Differences: The target’s pyrazole core is distinct from Compound 41’s pyrrole and ’s fused pyrazolo-pyridine. Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance target engagement compared to pyrrole’s reduced aromatic stability .

Substituent Effects:

  • The trifluoromethylpyridine in Compound 41 increases lipophilicity and metabolic resistance compared to the target’s methoxy group, which offers moderate polarity .
  • The pyrazine in the target’s side chain provides additional hydrogen-bonding sites, contrasting with Compound 41’s pyridine and ’s phenyl group, which rely on hydrophobic interactions .

Molecular Weight and Bioavailability:

  • The target’s estimated molecular weight (~400) exceeds both analogs. While this may limit oral bioavailability, the pyrazine-imidazole side chain could improve solubility via polar interactions .

Hypothetical Pharmacological Implications

  • The target’s pyrazine-imidazole moiety may enhance kinase inhibition (e.g., JAK or EGFR targets) compared to Compound 41’s trifluoromethylpyridine, which is common in antiviral agents .
  • ’s pyrazolo-pyridine scaffold is prevalent in anticancer agents, suggesting divergent therapeutic applications despite structural similarities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methoxy-1-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide?

  • Methodology :

  • Stepwise functionalization : Use cyclocondensation of pyrazole precursors (e.g., ethyl acetoacetate and phenylhydrazine) to form the pyrazole core, followed by coupling with imidazole-ethylamine derivatives. outlines a similar approach for pyrazole-4-carboxylic acid derivatives using DMF-DMA as a cyclization agent .
  • Catalysts and solvents : NaN₃ in DMF at 50°C for azidomethylation (as in ) or POCl₃ for cyclization ( ).
  • Purification : Column chromatography (silica gel) and recrystallization (ethanol or toluene) to achieve >95% purity .

Q. How can structural characterization be systematically performed for this compound?

  • Analytical workflow :

  • NMR spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions and connectivity. For example, pyrazole protons typically resonate at δ 6.6–7.8 ppm, while imidazole protons appear at δ 7.4–8.6 ppm ( ) .
  • Mass spectrometry : ESI-MS or LCMS to verify molecular ion peaks (e.g., m/z 392.2 in ).
  • Elemental analysis : Compare calculated vs. experimental C/H/N/O percentages to confirm purity .

Q. What are optimal purification strategies for intermediates in the synthesis?

  • Key steps :

  • Liquid-liquid extraction : Use CH₂Cl₂ or ethyl acetate to isolate intermediates from aqueous layers ( ).
  • Recrystallization : Ethanol or toluene for final products, achieving >98% HPLC purity ( ) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?

  • Approach :

  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to predict NMR chemical shifts. Compare with experimental data to identify conformational isomers or tautomers (e.g., used B3LYP/6-31G(d) for pyrazole derivatives) .
  • Docking studies : Analyze potential binding modes if the compound targets enzymes ( references compound-protein interactions using AutoDock) .

Q. What experimental designs address low yields in imidazole-pyrazole coupling reactions?

  • Optimization strategies :

  • Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig couplings or CuI for Ullmann reactions.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to enhance reactivity ( used THF for azide-alkyne cycloadditions) .
  • Temperature gradients : Perform reactions under microwave irradiation (100–120°C) to reduce time and improve yields .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodological framework :

  • Analog synthesis : Modify the pyrazine or imidazole substituents (e.g., replace methoxy with trifluoromethyl) and evaluate activity changes ( demonstrates SAR for pyrazole-based analogs) .
  • Bioassays : Use enzyme inhibition assays (e.g., IC₅₀ measurements) or cell-based models to correlate substituent effects with potency .

Q. What techniques validate the compound’s stability under physiological conditions?

  • Protocols :

  • pH stability studies : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC ( references stability testing for similar pyrazole derivatives) .
  • Metabolic profiling : Use liver microsomes or hepatocytes to identify major metabolites ( applied LC-MS/MS for metabolite identification) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on reaction yields for pyrazole-imidazole hybrids?

  • Root causes :

  • Impurity interference : Trace solvents (e.g., DMF) may suppress yields; use high-vacuum drying for intermediates ( ).
  • Steric effects : Bulky substituents on the pyrazine ring can hinder coupling; optimize substituent positions via molecular modeling .
    • Validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) .

Q. Why do spectral data (e.g., IR stretches) vary across studies for similar compounds?

  • Resolution strategies :

  • Sample preparation : Ensure consistent drying (lyophilization vs. vacuum oven) to eliminate solvent residues affecting IR bands.
  • Polymorphism : Use X-ray crystallography to identify crystal packing differences ( resolved structural ambiguities via single-crystal analysis) .

Methodological Tables

Synthetic Step Conditions Yield Reference
Pyrazole core formationDMF-DMA, 80°C, 6 hr65–70%
Imidazole couplingPOCl₃, 120°C, 3 hr35–40%
Final purificationEthanol recrystallization>98% HPLC
Characterization Key Peaks/Data Reference
¹H NMR (DMSO-d₆)δ 11.55 (s, pyrazole NH), 8.63 (s, pyrazine)
ESI-MSm/z 392.2 [M+H]⁺
X-ray crystallographyMonoclinic, space group P2₁/c

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